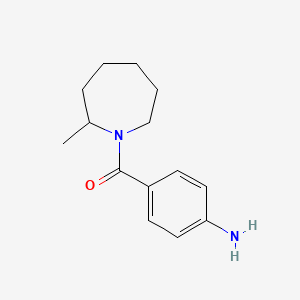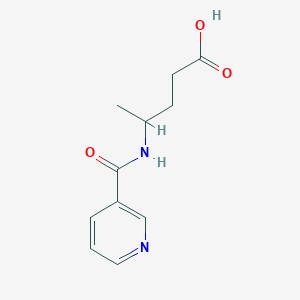![molecular formula C11H9F3O3 B7578237 2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578237.png)
2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid, also known as TFMPA, is a chemical compound used in scientific research. It is a potent and selective antagonist of GABA-A receptors, which are important targets for drug discovery in the treatment of anxiety, insomnia, and other neurological disorders. In
Aplicaciones Científicas De Investigación
2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid has been widely used in scientific research as a tool to study the function of GABA-A receptors. It has been shown to selectively block the activity of certain subtypes of GABA-A receptors, allowing researchers to investigate the specific roles of these receptors in various physiological and pathological processes. This compound has been used to study the role of GABA-A receptors in anxiety, epilepsy, and sleep disorders.
Mecanismo De Acción
2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid acts as a competitive antagonist of GABA-A receptors, specifically targeting the α4β3δ subtype. It binds to the receptor at the same site as the endogenous neurotransmitter GABA, preventing GABA from binding and activating the receptor. This results in a decrease in inhibitory neurotransmission, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, suggesting that it may be involved in the regulation of anxiety. This compound has also been shown to decrease seizure threshold in animal models, suggesting that it may be involved in the regulation of epilepsy. Additionally, this compound has been shown to disrupt sleep in animal models, suggesting that it may be involved in the regulation of sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid is its high potency and selectivity for the α4β3δ subtype of GABA-A receptors. This allows researchers to selectively block the activity of this subtype without affecting other subtypes of GABA-A receptors. However, one limitation of this compound is its relatively short half-life, which may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research involving 2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid. One area of interest is the role of α4β3δ subtype of GABA-A receptors in the regulation of anxiety, epilepsy, and sleep disorders. Another area of interest is the development of more potent and selective antagonists of this subtype of GABA-A receptors. Additionally, the use of this compound in combination with other drugs may provide new insights into the regulation of GABA-A receptor function.
Métodos De Síntesis
The synthesis of 2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid involves the reaction of 3-(trifluoromethyl)phenol with chloromethyl propenoate in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis method is relatively straightforward and yields a high purity product.
Propiedades
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7(10(15)16)6-17-9-4-2-3-8(5-9)11(12,13)14/h2-5H,1,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKORTJUPFAZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)

![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578242.png)
![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)